(S)-(-)-1,2-Diaminopropane dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

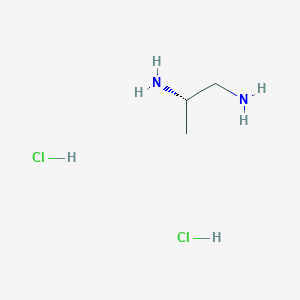

(S)-(-)-1,2-Diaminopropane dihydrochloride is a chiral diamine compound with the molecular formula C3H12Cl2N2. It is the dihydrochloride salt form of (S)-(-)-1,2-diaminopropane, which is a derivative of propane containing two amino groups. This compound is of significant interest due to its applications in various fields, including organic synthesis, pharmaceuticals, and materials science.

準備方法

Synthetic Routes and Reaction Conditions: (S)-(-)-1,2-Diaminopropane dihydrochloride can be synthesized through several methods. One common approach involves the reduction of (S)-(-)-2-nitropropane using hydrogen gas in the presence of a catalyst such as palladium on carbon. The resulting (S)-(-)-1,2-diaminopropane is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of (S)-(-)-2-nitropropane under controlled conditions. The process is optimized for high yield and purity, ensuring the efficient conversion of the nitro compound to the desired diamine. The subsequent acidification step with hydrochloric acid is carefully controlled to produce the dihydrochloride salt in a crystalline form suitable for various applications.

化学反応の分析

Types of Reactions: (S)-(-)-1,2-Diaminopropane dihydrochloride undergoes several types of chemical reactions, including:

Oxidation: The amino groups can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The compound can be reduced further to form primary amines.

Substitution: The amino groups can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used under acidic or basic conditions.

Reduction: Catalysts like palladium on carbon or Raney nickel are used in the presence of hydrogen gas.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used to introduce halogen atoms into the molecule.

Major Products Formed:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary amines.

Substitution: Formation of halogenated derivatives.

科学的研究の応用

(S)-(-)-1,2-Diaminopropane dihydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules. Its chiral nature makes it valuable in asymmetric synthesis and catalysis.

Biology: The compound is used in the study of enzyme mechanisms and protein interactions due to its ability to form stable complexes with metal ions.

Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those requiring chiral amine functionalities.

Industry: The compound is used in the production of polymers and materials with specific properties, such as enhanced thermal stability and mechanical strength.

作用機序

The mechanism of action of (S)-(-)-1,2-diaminopropane dihydrochloride involves its interaction with various molecular targets, primarily through its amino groups. These groups can form hydrogen bonds and coordinate with metal ions, influencing the structure and function of biological molecules. In enzymatic reactions, the compound can act as a ligand, stabilizing transition states and facilitating catalytic processes.

類似化合物との比較

®-(+)-1,2-Diaminopropane dihydrochloride: The enantiomer of (S)-(-)-1,2-diaminopropane dihydrochloride, differing in its chiral configuration.

1,3-Diaminopropane dihydrochloride: A structural isomer with amino groups on the first and third carbon atoms.

Ethylenediamine dihydrochloride: A related diamine with two amino groups on adjacent carbon atoms.

Uniqueness: this compound is unique due to its chiral nature, which imparts specific stereochemical properties that are crucial in asymmetric synthesis and chiral catalysis. Its ability to form stable complexes with metal ions also distinguishes it from other diamines, making it valuable in various research and industrial applications.

生物活性

(S)-(-)-1,2-Diaminopropane dihydrochloride is a chiral diamine compound with significant biological activity and diverse applications in medicinal chemistry, biochemistry, and materials science. This article explores its biological activities, mechanisms of action, and relevant research findings.

- Molecular Formula : C3H12Cl2N2

- Molecular Weight : 110.59 g/mol

- Melting Point : 238-243 °C

- Solubility : Soluble in water

- Optical Activity : [α]22/D = -4° (c = 20 in H₂O)

Biological Applications

This compound exhibits various biological activities due to its ability to form stable complexes with metal ions and interact with biological macromolecules. Its applications include:

- Enzyme Mechanisms : It is utilized in studies investigating enzyme mechanisms and protein interactions, particularly as a ligand that stabilizes transition states during enzymatic reactions .

- Pharmaceutical Synthesis : The compound serves as an intermediate in the synthesis of pharmaceuticals, including Dexrazoxane, which is used in cardioprotection during chemotherapy .

- Chiral Building Block : Its chiral nature makes it valuable for asymmetric synthesis and catalysis in organic chemistry .

The mechanism of action of this compound primarily involves its amino groups, which can form hydrogen bonds and coordinate with metal ions. This interaction influences the structure and function of various biological molecules. For instance:

- Metal Ion Coordination : The amino groups can coordinate with metal ions, enhancing the stability of enzyme-substrate complexes and facilitating catalytic processes.

- Protein Interaction : The compound's ability to form stable complexes aids in the study of protein-ligand interactions, providing insights into enzyme specificity and activity .

Case Studies

-

Inhibition of BACE-1 :

Research has demonstrated that constrained diaminopropane derivatives can inhibit the beta-site amyloid precursor protein cleaving enzyme 1 (BACE-1), which is crucial for Alzheimer's disease pathology. The structure-activity relationship (SAR) studies highlighted how variations in the diamine structure influence inhibitory potency . -

Synthesis of Chiral Imidazolines :

This compound has been successfully employed to synthesize chiral imidazoline derivatives that exhibit moderate α-adrenergic blocking activity. These compounds are relevant for studying adrenergic drug mechanisms . -

Formation of Magnetic Materials :

The compound plays a significant role in synthesizing chiral molecule-based two-dimensional ferrimagnets. When reacted with specific metal complexes, it contributes to the formation of materials exhibiting unique magnetic properties at low temperatures.

Summary Table of Biological Activities

| Activity Area | Description | Key Findings |

|---|---|---|

| Enzyme Mechanisms | Stabilizes enzyme-substrate complexes | Enhances catalytic efficiency |

| Pharmaceutical Synthesis | Intermediate for cardiac drugs like Dexrazoxane | Protects against cardiotoxicity during chemotherapy |

| Chiral Synthesis | Used as a building block for chiral compounds | Enables synthesis of optically active imidazolines |

| Magnetic Material Formation | Contributes to the creation of unique magnetic materials | Exhibits ferrimagnetic properties at low temperatures |

特性

CAS番号 |

19777-66-3 |

|---|---|

分子式 |

C3H11ClN2 |

分子量 |

110.58 g/mol |

IUPAC名 |

(2S)-propane-1,2-diamine;hydrochloride |

InChI |

InChI=1S/C3H10N2.ClH/c1-3(5)2-4;/h3H,2,4-5H2,1H3;1H/t3-;/m0./s1 |

InChIキー |

NDCKJWQCEZPQOJ-DFWYDOINSA-N |

SMILES |

CC(CN)N.Cl.Cl |

異性体SMILES |

C[C@@H](CN)N.Cl |

正規SMILES |

CC(CN)N.Cl |

ピクトグラム |

Irritant |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is the chirality of (S)-(-)-1,2-Diaminopropane dihydrochloride important in the synthesis of MMV693183?

A1: MMV693183 is a promising antimalarial drug candidate. The synthesis described in the research [] highlights the crucial role of this compound's chirality. Utilizing the unprotected diamine, the researchers exploited the subtle reactivity difference between the two amino groups. This, combined with L-(+)-tartaric acid as a counter ion, enabled a highly regioselective synthesis, yielding the desired regioisomer of MMV693183 with high purity (up to 100:0).

Q2: Beyond MMV693183, what other applications utilize the chirality of this compound?

A2: this compound serves as a starting material for synthesizing optically active imidazolines, specifically (R)-(+)-4-methyl-2-(1-naphthylmethyl)imidazoline hydrochloride and its (S)-(-) enantiomer []. These compounds exhibit antagonistic activity against alpha-adrenoreceptors, making them relevant for studying adrenergic drug mechanisms.

Q3: How does this compound contribute to the formation of magnetic materials?

A3: Research indicates that this compound plays a crucial role in synthesizing a chiral, transparent, molecule-based two-dimensional ferrimagnet [, ]. When reacted with K3[Cr(CN)6] and Mn(ClO4)2, it facilitates the formation of [Cr(CN)6] (where (S)-pn represents (S)-1,2-diaminopropane). This complex exhibits a two-dimensional magnetic network and undergoes a magnetic transition at 38 K.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。